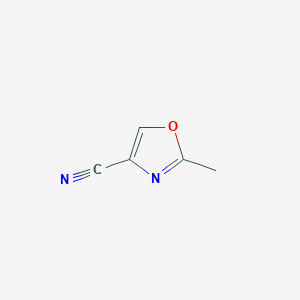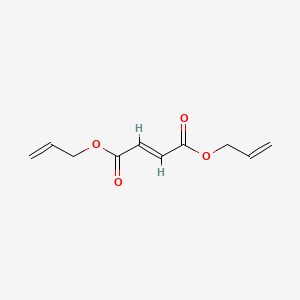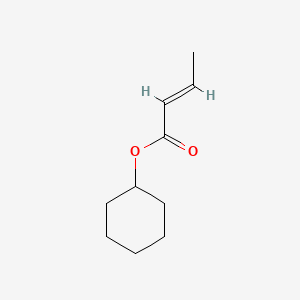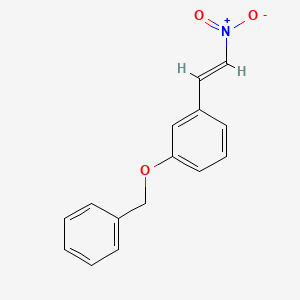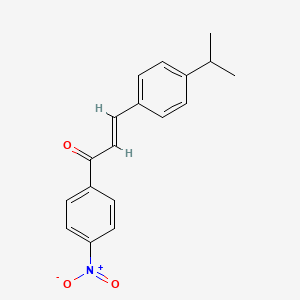
Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium, also known as Ti(O-iPr)(acac)2(OEt), is a metal-organic compound that contains titanium as the central atom. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Budotitane, a novel titanium complex, has demonstrated considerable antitumor activity in preclinical studies. Clinical phase I and pharmacokinetic trials have been performed, indicating its potential for cancer therapy. However, the maximum tolerated dose was determined to be 230 mg/m^2 due to dose-limiting cardiac arrhythmia toxicity (Schilling et al., 1995).
Material Science Applications
In the field of materials science, a solution-processable titanium chelate was used as a cathode buffer layer in polymer solar cells, demonstrating a significant improvement in power conversion efficiency. This study underscores the potential of titanium complexes in enhancing the performance of solar energy devices (Tan et al., 2007).
Thermal Decomposition for MOCVD
The thermal decomposition mechanism of a specific titanium source, methylpentanediolbis(methoxyethoxytetramethylheptanatedionato)titanium, has been investigated for metallorganic chemical vapor deposition (MOCVD) of titanium-containing oxide films. This research provides insights into the thermal stability and decomposition pathways of titanium complexes used in thin-film deposition processes (Nakamura et al., 2004).
Polymer Degradation Studies
Studies on the thermal decomposition of bisphenol A-based polyetherurethanes blown with pentane have revealed the thermal and pyrolytical behavior of such materials. This research contributes to our understanding of the stability and degradation pathways of polyurethanes, which can inform the development of more durable and sustainable polymeric materials (Kulesza et al., 2006).
Eigenschaften
CAS-Nummer |
68586-02-7 |
|---|---|
Produktname |
Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium |
Molekularformel |
C15H26O6Ti |
Molekulargewicht |
350.23 g/mol |
IUPAC-Name |
ethanolate;(Z)-4-oxopent-2-en-2-olate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/2C5H8O2.C3H7O.C2H5O.Ti/c2*1-4(6)3-5(2)7;1-3(2)4;1-2-3;/h2*3,6H,1-2H3;3H,1-2H3;2H2,1H3;/q;;2*-1;+4/p-2/b2*4-3-;;; |
InChI-Schlüssel |
XUGKUYCHIIOUBD-VGKOASNMSA-L |
Isomerische SMILES |
CC[O-].CC([O-])C.C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |
SMILES |
CC[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
Kanonische SMILES |
CC[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Diisocyanato-1-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1609200.png)
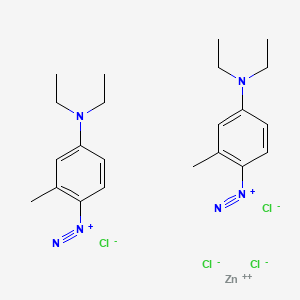
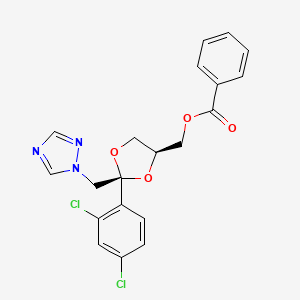
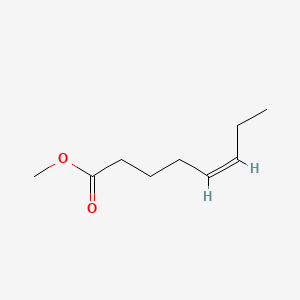
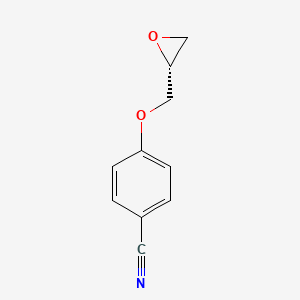
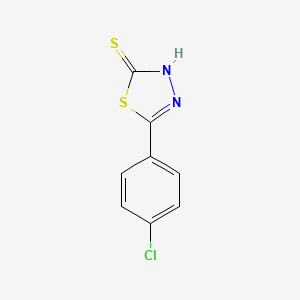
![[4-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B1609210.png)
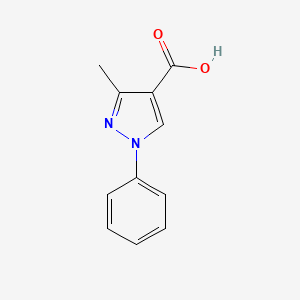
![4-[5-[[2-(Azepan-1-yl)-5-cyano-1-ethyl-4-methyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1609213.png)
